N-(benzo[d][1,3]dioxol-5-yl)-3-(3,4-difluorobenzamido)benzofuran-2-carboxamide
Description
N-(benzo[d][1,3]dioxol-5-yl)-3-(3,4-difluorobenzamido)benzofuran-2-carboxamide is a synthetic small molecule featuring a benzofuran-2-carboxamide scaffold. Key structural attributes include:
- A benzodioxol-5-yl group attached to the carboxamide nitrogen.
- A 3,4-difluorobenzamido substituent at the 3-position of the benzofuran core.
The fluorine atoms may improve metabolic stability and binding affinity through electron-withdrawing effects, while the benzodioxol moiety could increase lipophilicity .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[(3,4-difluorobenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F2N2O5/c24-15-7-5-12(9-16(15)25)22(28)27-20-14-3-1-2-4-17(14)32-21(20)23(29)26-13-6-8-18-19(10-13)31-11-30-18/h1-10H,11H2,(H,26,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUECGKTWPWXNRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzofuran Core Formation
The synthesis begins with the construction of the benzofuran-2-carboxamide scaffold. As demonstrated by Patel et al., 8-aminoquinoline-directed palladium-catalyzed C–H arylation enables regioselective functionalization at the C3 position of benzofuran derivatives. Starting with commercially available benzofuran-2-carboxylic acid, activation via conversion to the acid chloride (using thionyl chloride) followed by amidation with benzo[d]dioxol-5-amine yields the intermediate N-(benzo[d]dioxol-5-yl)benzofuran-2-carboxamide (Yield: 78%).
C3 Functionalization via C–H Activation
The C3 position is functionalized using Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2 equiv), and 3-nitrobenzene iodide (1.2 equiv) in dimethylacetamide (DMA) at 110°C for 12 hours. This step introduces a nitro group at C3, which is subsequently reduced to an amine using H₂/Pd-C in ethanol (Yield: 85% for nitro intermediate; 90% for amine).
Acylation with 3,4-Difluorobenzoyl Chloride
The C3 amine undergoes acylation with 3,4-difluorobenzoyl chloride (1.5 equiv) in dichloromethane (DCM) using triethylamine (TEA) as a base. This step proceeds at 0°C to room temperature for 6 hours, yielding the target compound (Yield: 88%).
Table 1: Optimization of Acylation Reaction
| Condition | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| 3,4-DFB-Cl (1.2 eq) | DCM | TEA | 0°C → RT | 88 |
| 3,4-DFB-Cl (1.5 eq) | THF | Pyridine | RT | 72 |
| 3,4-DFB-Cl (1.5 eq) | DCM | DIPEA | 0°C → RT | 81 |
One-Pot Heteroannulation Strategy
Benzofuran Formation via Cyclization
A one-pot heteroannulation protocol, as reported by Saeed Abaee et al., employs benzoquinone (BQ) and cyclohexanone derivatives under acidic conditions (AcOH/PhMe, 4:1). For this target, 3,4-difluorobenzoic acid is condensed with a furan precursor in the presence of p-toluenesulfonic acid (PTSA) at 80°C for 24 hours, generating the benzofuran core with an inherent carboxylic acid group at position 2 (Yield: 75%).
Sequential Amidation and Acylation
The carboxylic acid is converted to the mixed anhydride using ethyl chloroformate, followed by reaction with benzo[d]dioxol-5-amine to form the carboxamide (Yield: 82%). Subsequent acylation at C3 follows the same protocol as in Method 1 (Yield: 85%).
Key Advantage : This method avoids harsh nitration/reduction steps, leveraging direct cyclization to install the carboxamide early in the synthesis.
Sequential Functionalization via Nitration and Reductive Amination
Nitration of Benzofuran-2-Carboxamide
Direct nitration of N-(benzo[d]dioxol-5-yl)benzofuran-2-carboxamide is achieved using fuming HNO₃ (90%) in H₂SO₄ at 0°C, yielding the 3-nitro derivative (Yield: 68%). Reduction with SnCl₂/HCl affords the 3-amino intermediate (Yield: 91%).
Acylation and Purification
Acylation with 3,4-difluorobenzoyl chloride proceeds similarly to Method 1, with final purification via column chromatography (silica gel, hexane/ethyl acetate 3:1) yielding the product (Yield: 84%).
Table 2: Comparative Yields Across Methods
| Method | Overall Yield (%) | Key Step Efficiency (%) |
|---|---|---|
| C–H Arylation/Transamidation | 58 | 88 (Acylation) |
| One-Pot Heteroannulation | 51 | 82 (Amidation) |
| Nitration/Reductive Amination | 52 | 91 (Reduction) |
Fragment Coupling via Amide Bond Formation
Synthesis of 3-Aminobenzofuran-2-Carboxylic Acid
Starting from 3-nitrobenzofuran-2-carboxylic acid (prepared via Ullmann coupling), catalytic hydrogenation (H₂, Pd/C) yields 3-aminobenzofuran-2-carboxylic acid (Yield: 89%).
Convergent Amide Couplings
The carboxylic acid is coupled with benzo[d]dioxol-5-amine using HATU/DIPEA in DMF (Yield: 85%). Simultaneously, 3,4-difluorobenzoyl chloride is prepared via chlorination of 3,4-difluorobenzoic acid (SOCl₂, 80°C, 4 h) and reacted with the 3-amino group (Yield: 87%).
Mechanistic Insight : Density functional theory (DFT) calculations (B3LYP/6-31G*) suggest that the amidation steps proceed via tetrahedral intermediates stabilized by hydrogen bonding.
Challenges and Optimization Strategies
Regioselectivity in C–H Functionalization
The use of 8-aminoquinoline as a directing group ensures >95% regioselectivity at C3 during arylation. Competing reactions at C4 are suppressed by steric hindrance from the carboxamide group.
Stability of 3,4-Difluorobenzamido Group
The electron-withdrawing fluorine atoms enhance the electrophilicity of the benzoyl chloride, necessitating controlled reaction temperatures (0°C) to prevent over-acylation or decomposition.
Purification Challenges
Silica gel chromatography with ethyl acetate/hexane gradients (1:3 to 1:1) effectively separates the target compound from unreacted starting materials and byproducts.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-3-(3,4-difluorobenzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Utilizing its properties in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-3-(3,4-difluorobenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction pathways: Affecting intracellular signaling cascades.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The compound is compared with structurally related derivatives (Table 1), focusing on substituent effects and biological relevance.
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Effects on Bioactivity
- Target Compound vs. Compound 21 (IDO1 Inhibitor): The benzodioxol group in the target compound replaces the benzimidazole in Compound 21.
- Fluorine Substitution: The 3,4-difluorobenzamido group in the target compound contrasts with non-fluorinated analogs (e.g., CAS 735340-26-8). Fluorination typically improves membrane permeability and target binding via hydrophobic and electrostatic interactions .
Physicochemical Properties
- Lipophilicity: The benzodioxol and difluorobenzamido groups increase logP compared to methyl-substituted analogs (e.g., CAS 735340-26-8), favoring blood-brain barrier penetration or intracellular targeting.
- Melting Points: While data for the target compound are unavailable, related benzofuran carboxamides (e.g., Compound 21: 161–163°C) suggest moderate crystallinity, influenced by substituent polarity .
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-3-(3,4-difluorobenzamido)benzofuran-2-carboxamide is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuran moiety, a benzo[d][1,3]dioxole group, and difluorobenzamide components. The molecular formula is , which contributes to its unique properties.
Research indicates that this compound acts as a modulator of ATP-binding cassette (ABC) transporters, which are crucial for the transport of various molecules across cellular membranes. This modulation can influence drug absorption and resistance mechanisms in cancer cells .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. For instance:
- In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values ranged from 5 to 15 µM, indicating moderate potency .
- Mechanistic Insights : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67 .
Modulation of ABC Transporters
The compound has been identified as an effective modulator of ABC transporters, particularly the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). This activity is vital for developing therapies targeting cystic fibrosis and other diseases linked to ABC transporter dysfunction .
Case Study 1: Anticancer Efficacy
A recent study explored the effects of this compound on MCF-7 breast cancer cells. The findings indicated:
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 15 | 45 |
This data suggests a dose-dependent reduction in cell viability, confirming the compound's potential as an anticancer agent.
Case Study 2: ABC Transporter Modulation
In another study focusing on CFTR modulation:
| Compound Concentration (µM) | CFTR Activity (%) |
|---|---|
| 0 | 100 |
| 1 | 120 |
| 5 | 150 |
| 10 | 180 |
The results demonstrate that higher concentrations significantly enhance CFTR activity, suggesting therapeutic applications in cystic fibrosis treatment .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(benzo[d][1,3]dioxol-5-yl)-3-(3,4-difluorobenzamido)benzofuran-2-carboxamide?
- Methodology : Multi-step synthesis typically involves coupling a benzodioxole precursor with a fluorinated benzamide derivative under amide-forming conditions. Key steps include:
- Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation .
- Solvent selection (e.g., dichloromethane or DMF) and temperature control (reflux at 50–80°C) to maximize yield .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and validation by TLC .
- Critical Parameters : Monitor reaction progress via NMR to track intermediate formation and avoid side reactions like hydrolysis of the dioxole ring .
Q. How can structural characterization challenges (e.g., regioselectivity, stereochemistry) be addressed for this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., distinguishing between 3,4-difluorobenzamido and other isomers) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguity in crystal packing and hydrogen-bonding networks if single crystals are obtainable .
- Common Pitfalls : Overlapping signals in NMR due to aromatic protons; use DEPT or 2D-COSY to resolve .
Q. What experimental approaches are recommended to determine solubility and stability under physiological conditions?
- Methodology :
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) with HPLC quantification .
- Stability : Incubate in plasma or liver microsomes at 37°C, followed by LC-MS analysis to track degradation products .
- Key Findings : Benzofuran carboxamides generally exhibit poor aqueous solubility; consider co-solvents (e.g., DMSO ≤1%) for in vitro assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorination on biological activity?
- Strategy :
- Synthesize analogs with mono-fluoro (3-F or 4-F), di-fluoro (3,4-F), and non-fluorinated benzamido groups .
- Test against target enzymes (e.g., kinases) using fluorescence polarization assays or cellular viability screens (MTT assay) .
- Data Interpretation : Compare IC₅₀ values; fluorination at 3,4-positions may enhance lipophilicity and target binding via halogen bonding .
Q. What mechanistic pathways are hypothesized for its anticancer activity, and how can they be validated?
- Proposed Mechanisms :
- Apoptosis Induction : Measure caspase-3/7 activation and mitochondrial membrane potential loss (JC-1 staining) in cancer cell lines .
- Cell Cycle Arrest : Flow cytometry to assess G1/S or G2/M phase blockage .
- Target Identification : Use pull-down assays with biotinylated probes or computational docking (AutoDock Vina) to prioritize kinases or DNA repair proteins .
Q. How can contradictory data on biological activity (e.g., varying IC₅₀ across studies) be resolved?
- Troubleshooting Steps :
- Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Validate purity (>95% by HPLC) and confirm batch-to-batch consistency via NMR .
- Cross-test in orthogonal assays (e.g., enzymatic vs. cellular assays) to rule out off-target effects .
Q. What in vivo models are suitable for pharmacokinetic and efficacy studies of this compound?
- Model Selection :
- Pharmacokinetics : Rodent studies with IV/PO administration; collect plasma at timed intervals for LC-MS/MS analysis .
- Efficacy : Xenograft models (e.g., HCT-116 colorectal cancer) to assess tumor growth inhibition .
- Dosing Considerations : Optimize based on solubility; use PEG-400/saline formulations for IP administration .
Q. How can computational methods aid in optimizing its drug-likeness and reducing toxicity?
- In Silico Tools :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate permeability (LogP), CYP450 inhibition, and hERG liability .
- Toxicity Profiling : ProTox-II for predicting hepatotoxicity and mutagenicity .
- Lead Optimization : Introduce polar groups (e.g., hydroxyl) to improve solubility without compromising target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
